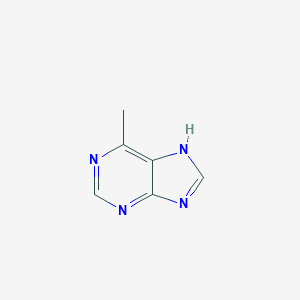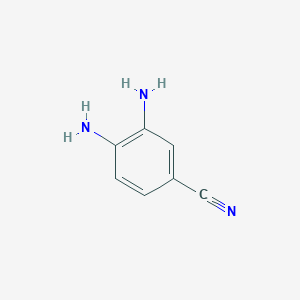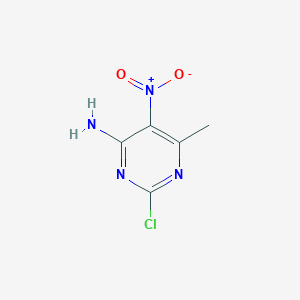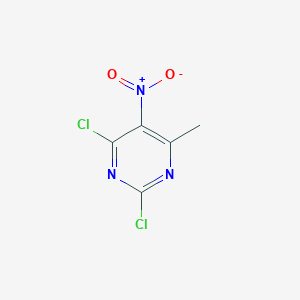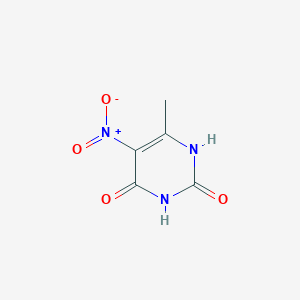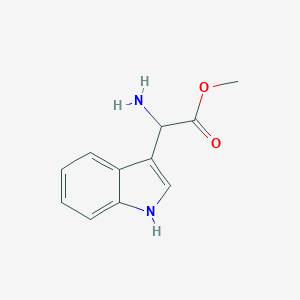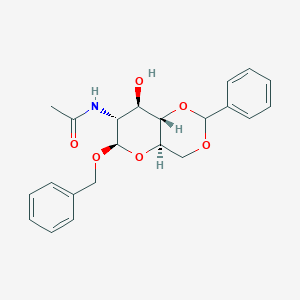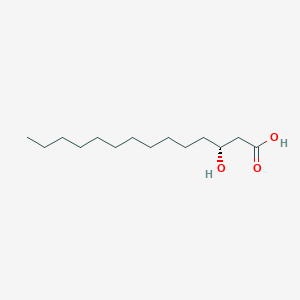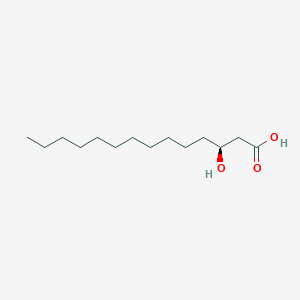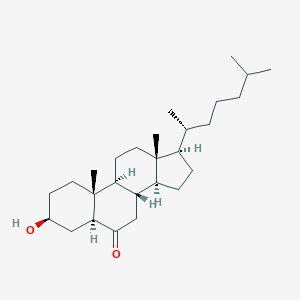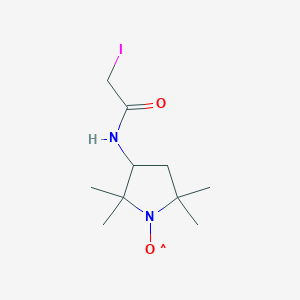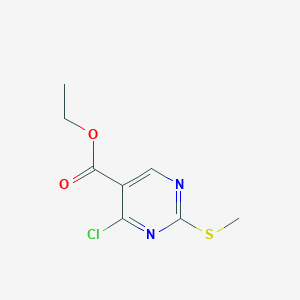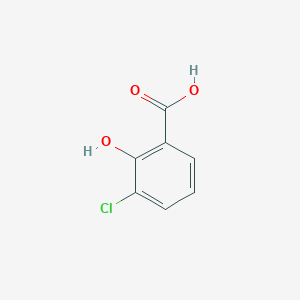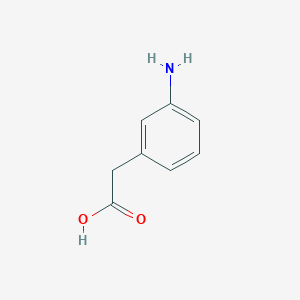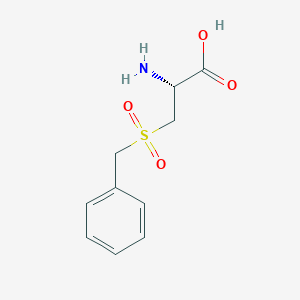
S-苄基-L-半胱氨酸磺酮
描述
Synthesis Analysis
The synthesis of S-Benzyl-L-cysteine sulfone involves the conversion from the corresponding sulfide. A notable method for preparing S-Benzyl derivatives of amino acids, such as cysteine, starts with the synthesis of 1-(benzylthio)-2-propanone from l-chloro-2-propanone and benzyl mercaptan. This intermediate then reacts with ammonium bicarbonate and sodium cyanide to form a hydantoin, which is hydrolyzed to yield the desired amino acid. The process highlights the versatility and applicability of benzyl chloride in synthesizing benzyl derivatives of thiol or disulfide form amino acids under controlled conditions to avoid oxidation (Griffith, 1987).
Molecular Structure Analysis
S-Benzyl-L-cysteine sulfone's molecular structure has been detailed through NMR, MALDI-HRMS, IR, and CD spectroscopy, demonstrating its configuration and the presence of diastereomers in nature. This structural elucidation helps in understanding the compound's chemical behavior and reactivity (Kubec & Musah, 2001).
Chemical Reactions and Properties
The chemical reactions and properties of S-Benzyl-L-cysteine sulfone are influenced by its sulfur-containing group. For instance, sulfoxides of cysteine derivatives can be prepared by oxidation and show specific behaviors under deprotecting conditions, demonstrating the compound's reactivity and potential for further chemical transformations (Funakoshi et al., 1979).
Physical Properties Analysis
The physical properties of S-Benzyl-L-cysteine sulfone and its derivatives, such as solubility, melting point, and stability, play a crucial role in their applicability in various fields. The synthesis and identification of these compounds often involve understanding their behavior under different conditions, which is essential for their practical application.
Chemical Properties Analysis
The chemical properties of S-Benzyl-L-cysteine sulfone, including its reactivity with other chemical agents, potential for cyclization, and involvement in biochemical pathways, are areas of interest. For example, the cyclization of cysteinylglycine sulfoxides under Pummerer reaction conditions highlights the compound's reactivity and the formation of heterocyclic rings (Wolfe et al., 1979).
科学研究应用
Summary of the Application
S-Benzyl-L-cysteine (BCys) has been successfully impregnated into the silica gel network using the sol-gel technique to form nanoscale hydrophobic SG-BCys particles . This new material is used for the removal of cadmium (II) ion from water .
Methods of Application
The BCys is impregnated into the silica gel network using the sol-gel technique to form nanoscale hydrophobic SG-BCys particles . The new material is then fully characterized by SEM, ATR-IR, and PXRD .
Results or Outcomes
The impregnated material exhibits remarkably improved trapping of Cd 2+ ions from water achieving 98% at a higher temperature of 55°C, dosage = 2 g L −1, 80 rpm, Ci = 5 mg L −1, and pH i = 7 . The sorption behavior of Cd 2+ ion onto SG-BCys follows Langmuir isotherm models (R 2 > 0.9993). The sorption mechanism follows the pseudo-second-order model (R 2 = 0.9918) .
2. Cysteine Conjugate S-Oxidase
Summary of the Application
S-Benzyl-L-cysteine is used as a substrate in the enzymatic activity of cysteine conjugate S-oxidase .
Methods of Application
In the presence of oxygen and NADPH, S-Benzyl-L-cysteine is converted to S-Benzyl-L-cysteine sulfoxide .
Results or Outcomes
The Vmax for S-Benzyl-L-cysteine sulfoxide formation by kidney microsomes was nearly 3-fold greater than the rate measured with liver microsomes . The results provide clear evidence against the involvement of reactive oxygen .
3. C–S Bond Functionalization of Sulfones
Summary of the Application
Sulfone derivatives, such as S-Benzyl-L-cysteine Sulfone, are being explored as a new class of substrates enabling catalytic C–C and C–X bond construction . This is part of a broader research area focused on the desulfitative functionalization of sulfones .
Methods of Application
The application involves the use of metal- and photocatalytic approaches for C–S bond functionalization of sulfones . The specific methods and parameters would depend on the exact reaction being carried out .
Results or Outcomes
The results of this research are contributing to the development of new strategies for C–S bond functionalization, expanding the flexibility of C–S bonds . This has potential applications in the synthesis of natural products .
4. Peptide Synthesis
Summary of the Application
S-Benzyl-L-cysteine Sulfone can be used in peptide synthesis . It can serve as a building block in the creation of more complex peptide chains .
Methods of Application
The specific methods of application would depend on the exact peptide being synthesized . Generally, it involves the stepwise addition of amino acids in a specific sequence .
Results or Outcomes
The outcome is the synthesis of a specific peptide chain . The properties and potential applications of the synthesized peptide would depend on its structure and sequence .
安全和危害
未来方向
属性
IUPAC Name |
(2R)-2-amino-3-benzylsulfonylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c11-9(10(12)13)7-16(14,15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIYEJQJSZCWGR-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628686 | |
| Record name | 3-(Phenylmethanesulfonyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Benzyl-L-cysteine Sulfone | |
CAS RN |
25644-88-6 | |
| Record name | 3-(Phenylmethanesulfonyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



